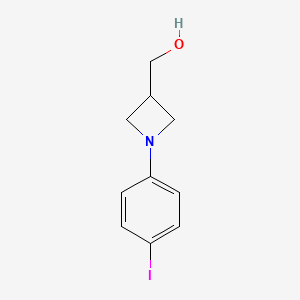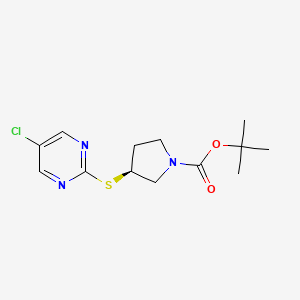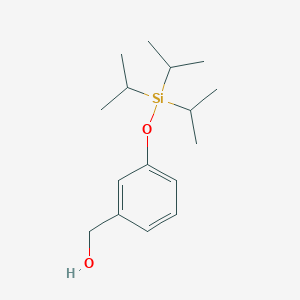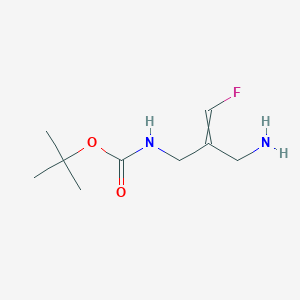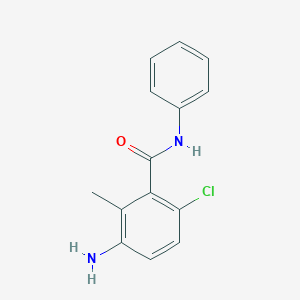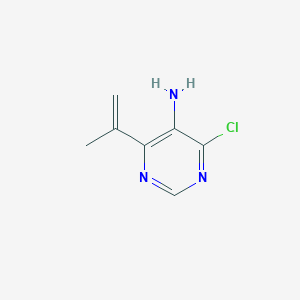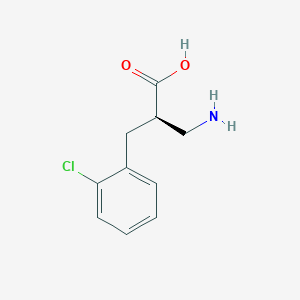
(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2-chlorobenzyl)propanoic acid is an organic compound that features an amino group, a chlorobenzyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-chlorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorobenzylamine.
Formation of Intermediate: The 2-chlorobenzylamine is then reacted with an appropriate α,β-unsaturated carbonyl compound to form an intermediate.
Hydrogenation: The intermediate undergoes hydrogenation to yield the desired ®-3-Amino-2-(2-chlorobenzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
®-3-Amino-2-(2-chlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ®-3-Amino-2-(2-chlorobenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the amino and propanoic acid moieties.
3-Aminobenzoic acid: Contains the amino group but lacks the chlorobenzyl group.
Benzylamine: Contains the benzyl and amino groups but lacks the chlorobenzyl and propanoic acid moieties.
Uniqueness
®-3-Amino-2-(2-chlorobenzyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
LMSWMSASXMJXKK-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


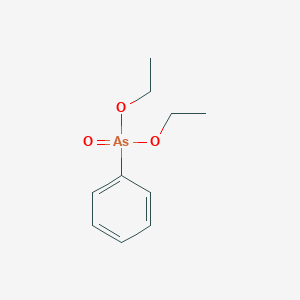

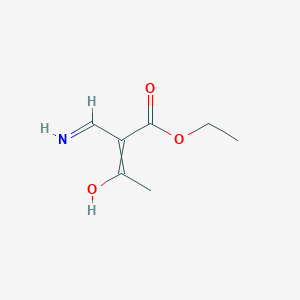
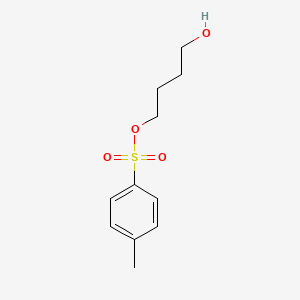
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
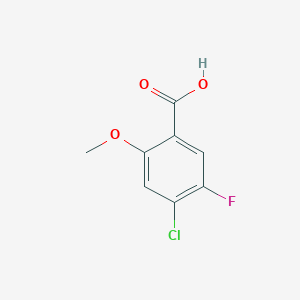
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)

